

The Chemical Architecture of Tupichinol A: A Technical Overview for Scientific Professionals

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An in-depth guide to the structural elucidation, physicochemical properties, and experimental methodologies related to **Tupichinol A**, a novel flavan isolated from Tupistra chinensis.

Introduction

Tupichinol A is a naturally occurring flavan-3-ol, a class of flavonoids, first isolated from the underground parts of the plant Tupistra chinensis[1]. As a novel natural product, its structural characterization is of significant interest to researchers in natural product chemistry, medicinal chemistry, and drug discovery. This technical guide provides a comprehensive overview of the chemical structure of **Tupichinol A**, detailing the experimental evidence and methodologies that led to its identification.

Physicochemical Properties of Tupichinol A

A summary of the key physicochemical properties of **Tupichinol A** is presented in the table below. This data is essential for its identification, characterization, and application in experimental settings.

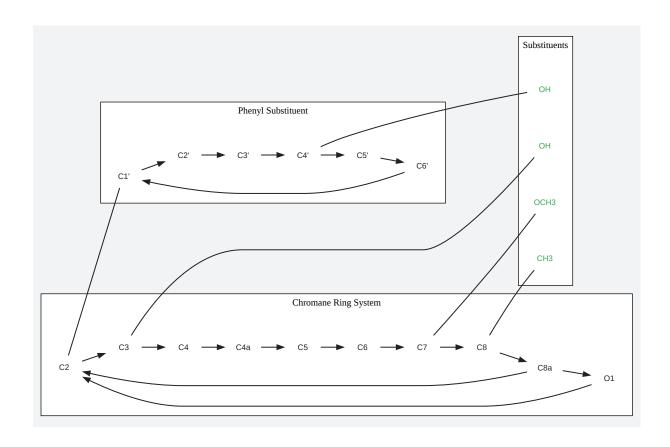


Property	Value	Source
Molecular Formula	C17H18O4	[2][3]
Molecular Weight	286.32 g/mol	[2]
IUPAC Name	(2R,3R)-2-(4- hydroxyphenyl)-7-methoxy-8- methyl-3,4-dihydro-2H- chromen-3-ol	
CAS Number	497142-88-8	[2][3]
Chemical Class	Flavan-3-ol (Flavonoid)	
Source	Tupistra chinensis	[1]
Appearance	Not specified in abstracts	

Chemical Structure of Tupichinol A

The chemical structure of **Tupichinol A** was elucidated through extensive spectroscopic analysis and confirmed by single-crystal X-ray crystallography.





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Figure 1: 2D representation of the chemical structure of **Tupichinol A**.

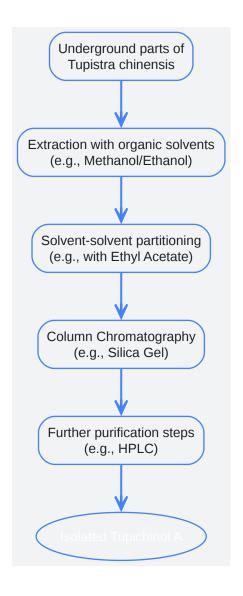
Experimental Protocols

The structural determination of **Tupichinol A** involved a combination of isolation and analytical techniques. While the full, detailed experimental parameters are proprietary to the original research publication, this section outlines the general methodologies employed.

Isolation of Tupichinol A

The isolation of **Tupichinol A** from its natural source follows a standard protocol for the extraction of secondary metabolites from plant material.





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Figure 2: Generalized workflow for the isolation of Tupichinol A.

Structure Elucidation Methodologies

The definitive structure of **Tupichinol A** was established using a suite of spectroscopic and crystallographic methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR
 experiments were conducted to determine the carbon skeleton and the placement of protons
 and substituents.
- Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition of the compound.



• Single-Crystal X-ray Crystallography: This technique was employed to confirm the relative stereochemistry of the chiral centers in the molecule, providing a definitive 3D structure.

Spectroscopic and Crystallographic Data

The precise quantitative data from NMR and X-ray crystallography are instrumental for the unambiguous identification of **Tupichinol A**. The following tables are representative of the data that would have been generated in the original study.

Table 1: Representative ¹H and ¹³C NMR Data for Tupichinol A

Position	¹³ C Chemical Shift (δc, ppm)	¹H Chemical Shift (δH, ppm, multiplicity, J in Hz)
2	Data not available	Data not available
3	Data not available	Data not available
4	Data not available	Data not available

Note: The specific NMR chemical shifts and coupling constants for **Tupichinol A** were not available in the publicly accessible literature at the time of this review.

Table 2: Representative Single-Crystal X-ray Crystallographic Data for Tupichinol A



Parameter	Value
Crystal system	Data not available
Space group	Data not available
a (Å)	Data not available
b (Å)	Data not available
c (Å)	Data not available
α (°)	Data not available
β (°)	Data not available
γ (°)	Data not available
Volume (ų)	Data not available
Z	Data not available

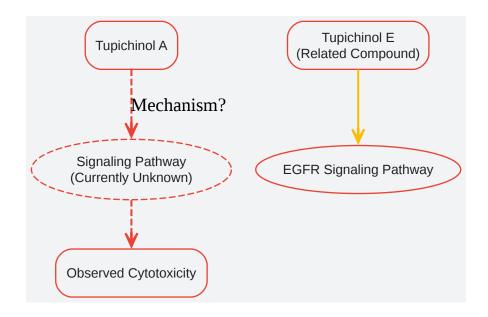
Note: The detailed crystallographic data for **Tupichinol A** was not available in the publicly accessible literature at the time of this review.

Biological Activity and Signaling Pathways

Initial studies on the crude extracts containing **Tupichinol A** and its co-isolated compounds have indicated cytotoxic activity against human gastric tumor (NUGC) and nasopharyngeal carcinoma (HONE-1) cell lines. However, at present, there is no specific information in the scientific literature detailing the signaling pathways directly modulated by **Tupichinol A**.

It is noteworthy that a related compound, Tupichinol E, has been investigated for its potential to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway in the context of breast cancer research[2][4][5][6]. Further research is required to determine if **Tupichinol A** possesses a similar mechanism of action or interacts with other cellular signaling cascades.





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Figure 3: Current understanding of Tupichinol A's biological action.

Conclusion

Tupichinol A is a structurally defined flavan-3-ol with a confirmed chemical architecture. Its isolation and characterization have been achieved through standard phytochemical and analytical techniques. While its biological activity has been noted in preliminary cytotoxic screens, the precise molecular mechanisms and signaling pathways through which it exerts its effects remain an open area for future investigation. The information provided in this guide serves as a foundational resource for researchers and professionals in the field of natural product drug discovery.

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